

Application Note: Comprehensive Analytical Characterization of N-(2-ethylphenyl)-2-methoxybenzamide

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Compound of Interest

Compound Name: *N*-(2-ethylphenyl)-2-methoxybenzamide

Cat. No.: B336646

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Introduction

N-(2-ethylphenyl)-2-methoxybenzamide is a substituted aromatic amide whose comprehensive characterization is essential for its potential use in research and development. Ensuring the identity, purity, and stability of such a molecule is a foundational requirement in drug discovery and chemical development.[1] This application note provides a multi-faceted analytical strategy for the in-depth characterization of **N-(2-ethylphenyl)-2-methoxybenzamide**, leveraging chromatographic, spectroscopic, and thermal analysis techniques. The protocols described herein are designed to be robust and self-validating, providing researchers with a reliable framework for quality assessment.

The rationale behind employing a suite of orthogonal techniques lies in the principle that no single method can provide a complete profile of a chemical entity.[2] High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing purity, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for definitive structural elucidation.[3][4][5] Fourier-Transform Infrared Spectroscopy (FTIR) offers confirmation of key functional groups, and thermal methods like Differential Scanning Calorimetry (DSC) provide insights into the solid-state properties of the material, such as melting point and polymorphism. [6][7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **N-(2-ethylphenyl)-2-methoxybenzamide** is crucial for analytical method development.[8] These properties guide the selection of solvents, column chemistries, and other experimental parameters.

Property	Predicted Value	Source
Molecular Formula	C ₁₆ H ₁₇ NO ₂	-
Molecular Weight	255.31 g/mol	-
LogP (Octanol-Water Partition Coefficient)	3.5 - 4.0	Predicted
Aqueous Solubility	Low	Predicted
pKa (most basic)	~ -1.0 (Amide Oxygen)	Predicted
pKa (most acidic)	~ 14.0 (Amide N-H)	Predicted

Note: These values are predicted based on the chemical structure and may vary from experimental results.

Part 1: Chromatographic Analysis for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a principal technique for separating and quantifying the main component from any process-related impurities or degradation products. [3][8] A well-developed HPLC method is a critical component of a Certificate of Analysis for an Active Pharmaceutical Ingredient (API).[8]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol outlines a reverse-phase HPLC method suitable for determining the purity of **N-(2-ethylphenyl)-2-methoxybenzamide**. The choice of a C18 stationary phase is based on the

non-polar nature of the molecule, and a gradient elution is employed to ensure the separation of potential impurities with a range of polarities.[9]

Objective: To determine the purity of **N-(2-ethylphenyl)-2-methoxybenzamide** and to detect and quantify any related impurities.

Instrumentation and Materials:

- HPLC system with a UV-Vis detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for pH adjustment)
- **N-(2-ethylphenyl)-2-methoxybenzamide** reference standard and sample

Protocol Steps:

- Mobile Phase Preparation:
 - Mobile Phase A: Water with 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
 - Rationale: Formic acid is used to control the pH of the mobile phase, which can improve peak shape for amide-containing compounds.[8]
- Sample Preparation:
 - Prepare a stock solution of the reference standard and sample at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.
 - Dilute the stock solution to a working concentration of 0.1 mg/mL.

- Rationale: The chosen diluent ensures the analyte is fully dissolved and is compatible with the mobile phase.
- Chromatographic Conditions:

Parameter	Setting
Column	C18, 4.6 x 150 mm, 5 μ m
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}$ C
Injection Volume	10 μ L
UV Detection Wavelength	254 nm (or λ_{max} if determined)
Gradient Program	0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B

- System Suitability Test (SST):
 - Perform five replicate injections of the reference standard solution.
 - The relative standard deviation (RSD) for the peak area should be $\leq 2.0\%$.
 - The tailing factor for the main peak should be ≤ 2.0 .
 - Rationale: SST ensures that the chromatographic system is performing adequately for the analysis.[9]
- Analysis and Data Interpretation:
 - Inject the sample solution and integrate all peaks.
 - Calculate the purity of the sample by the area percent method.
 - An impurity analysis method must provide clear separation of each peak to allow for identification and quantification.[3]

Part 2: Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of **N-(2-ethylphenyl)-2-methoxybenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive identification of small molecules.^{[4][5]} A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments can provide a complete structural assignment.^{[10][11][12]}

Objective: To confirm the covalent structure of **N-(2-ethylphenyl)-2-methoxybenzamide** by assigning the chemical shifts of all proton and carbon atoms.

Instrumentation and Materials:

- NMR spectrometer (400 MHz or higher)
- Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
- **N-(2-ethylphenyl)-2-methoxybenzamide** sample

Protocol Steps:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
- Data Acquisition:
 - Acquire a ¹H NMR spectrum.
 - Acquire a ¹³C NMR spectrum.
 - Acquire 2D NMR spectra (COSY, HSQC, HMBC) as needed for full structural assignment.^[10]
- Data Interpretation:

- ^1H NMR: Expect signals in the aromatic region (δ 7-8 ppm), a singlet for the methoxy group (δ ~3.9 ppm), a quartet and a triplet for the ethyl group, and a broad singlet for the amide N-H.
- ^{13}C NMR: Expect signals for the two carbonyl carbons (~165 ppm), aromatic carbons, and aliphatic carbons of the ethyl and methoxy groups.
- 2D NMR: Use COSY to establish proton-proton couplings within the ethyl and aromatic systems. Use HSQC to correlate protons to their directly attached carbons. Use HMBC to identify long-range (2-3 bond) correlations, which are crucial for connecting the 2-ethylphenyl and 2-methoxybenzoyl fragments across the amide bond.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[13]

Objective: To confirm the molecular weight and elemental composition of **N-(2-ethylphenyl)-2-methoxybenzamide** and to study its fragmentation pattern.

Protocol Steps:

- Sample Introduction: Introduce the sample via direct infusion or through an LC-MS system.
- Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
- Mass Analysis: Acquire a full scan mass spectrum.
- Data Interpretation:
 - The protonated molecule $[\text{M}+\text{H}]^+$ is expected at m/z 256.13.
 - Key fragment ions would likely arise from the cleavage of the amide bond.[14] For aromatic amides, a common fragmentation is the formation of a resonance-stabilized benzoyl cation.[14]
 - Expected fragmentation could include the loss of the 2-ethylaniline moiety to give the 2-methoxybenzoyl cation (m/z 135.04) or cleavage to form the 2-ethylphenylaminium ion.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.^[15]

Objective: To confirm the presence of key functional groups (amide, aromatic rings, ether) in **N-(2-ethylphenyl)-2-methoxybenzamide**.

Protocol Steps:

- Sample Preparation: Use Attenuated Total Reflectance (ATR) for solid samples or prepare a KBr pellet.
- Data Acquisition: Acquire the IR spectrum from 4000 to 400 cm^{-1} .
- Data Interpretation:
 - N-H stretch: A peak around 3300 cm^{-1} .
 - Aromatic C-H stretch: Peaks just above 3000 cm^{-1} .
 - Aliphatic C-H stretch: Peaks just below 3000 cm^{-1} .
 - Amide I band (C=O stretch): A strong peak around 1650 cm^{-1} . This is one of the most characteristic absorption bands in proteins and amides.^{[16][17][18][19]}
 - Amide II band (N-H bend and C-N stretch): A peak around 1540 cm^{-1} .^{[16][17]}
 - C-O stretch (ether): A peak in the 1250-1000 cm^{-1} region.

Part 3: Solid-State Characterization

The solid-state properties of a compound can significantly impact its stability, solubility, and bioavailability.^[6]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to screen for the presence of different crystalline forms (polymorphs).^{[6][7][20][21][22]} Different polymorphs will typically have different melting points.^[6]

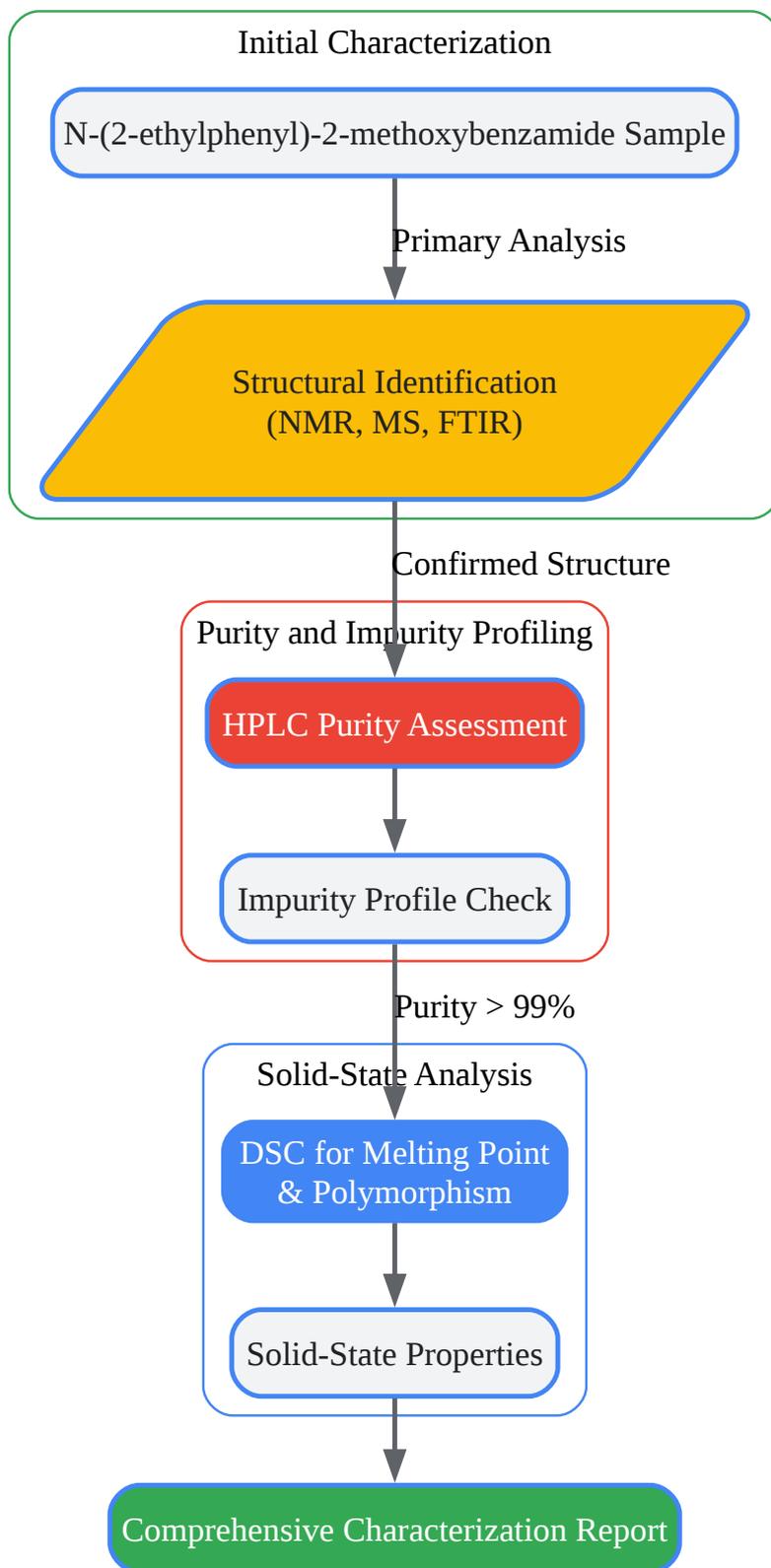
Objective: To determine the melting point and assess the polymorphic purity of **N-(2-ethylphenyl)-2-methoxybenzamide**.

Protocol Steps:

- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
- Data Acquisition:
 - Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
 - A typical temperature range would be from ambient to a temperature above the expected melting point.
- Data Interpretation:
 - The melting point is determined from the onset or peak of the endothermic event.
 - The presence of multiple melting peaks or complex thermal events may indicate the presence of impurities or multiple polymorphic forms.[\[20\]](#)

Integrated Analytical Workflow

A logical and integrated workflow ensures that all critical quality attributes of the compound are thoroughly assessed. The following diagram illustrates a typical characterization workflow.



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Caption: Integrated workflow for the comprehensive characterization of **N-(2-ethylphenyl)-2-methoxybenzamide**.

Conclusion

The analytical protocols detailed in this application note provide a comprehensive framework for the characterization of **N-(2-ethylphenyl)-2-methoxybenzamide**. By integrating chromatographic, spectroscopic, and thermal analysis techniques, researchers can confidently establish the identity, purity, and solid-state properties of this compound. Adherence to these self-validating protocols, grounded in established scientific principles and regulatory guidance, ensures the generation of high-quality, reliable data essential for decision-making in research and drug development.^{[2][23][24][25]}

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